An In-depth Technical Guide to the Synthesis and Chemical Properties of Bifenox-d3
An In-depth Technical Guide to the Synthesis and Chemical Properties of Bifenox-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Bifenox-d3, the deuterated isotopologue of the herbicide Bifenox. This document is intended to serve as a valuable resource for researchers in agrochemistry, environmental science, and drug metabolism studies, offering detailed experimental protocols, key chemical data, and a logical workflow for its preparation and analysis.
Chemical Properties of Bifenox-d3
Bifenox-d3, or methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate, is a stable, isotopically labeled version of Bifenox. The incorporation of three deuterium atoms on the dichlorophenyl ring makes it an ideal internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2]
Quantitative Data Summary
The key physicochemical properties of Bifenox-d3 and its non-deuterated analog, Bifenox, are summarized in the table below for easy comparison.
| Property | Bifenox-d3 | Bifenox |
| Molecular Formula | C₁₄H₆D₃Cl₂NO₅[3] | C₁₄H₉Cl₂NO₅[4] |
| Molecular Weight | 345.15 g/mol [3] | 342.13 g/mol |
| CAS Number | 2733718-91-5 | 42576-02-3 |
| Appearance | Yellow solid | Yellow solid |
| Melting Point | 84-89 °C | 84-86 °C |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate | Soluble in acetone, chlorobenzene, and xylene; slightly soluble in ethanol; very low solubility in water. |
| Accurate Mass | 344.0046 m/z | 340.9858 m/z |
Synthesis of Bifenox-d3
The synthesis of Bifenox-d3 is achieved through a modified Ullmann condensation, a well-established method for the formation of diaryl ethers. This reaction involves the copper-catalyzed coupling of a deuterated phenol with an activated aryl halide.
Proposed Synthesis Pathway
The proposed and most logical synthetic route to Bifenox-d3 involves the reaction of commercially available 2,4-dichlorophenol-d3 with methyl 5-chloro-2-nitrobenzoate.
Caption: Synthetic workflow for Bifenox-d3.
Experimental Protocol: Ullmann Condensation for Bifenox-d3
This protocol is a generalized procedure based on established Ullmann ether synthesis methodologies. Researchers should optimize conditions as necessary.
Materials:
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2,4-Dichlorophenol-d3 (1.0 eq)
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Methyl 5-chloro-2-nitrobenzoate (1.0 eq)
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Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
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Copper(I) iodide (CuI, 0.1 eq)
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N,N-Dimethylformamide (DMF), anhydrous
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichlorophenol-d3, methyl 5-chloro-2-nitrobenzoate, potassium carbonate, and copper(I) iodide.
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Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to 120-140°C with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Bifenox-d3.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized Bifenox-d3 are critical. The following sections detail the expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum of Bifenox-d3 is expected to be similar to that of Bifenox, with the notable absence of signals corresponding to the protons on the dichlorophenyl ring. The remaining aromatic protons on the nitrobenzoate ring and the methyl ester protons will be present.
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will also closely resemble that of Bifenox. The carbon atoms attached to deuterium will exhibit triplet splitting due to C-D coupling and will have significantly lower intensity.
Mass Spectrometry (MS)
The mass spectrum of Bifenox-d3 will show a molecular ion peak at m/z 344, which is three mass units higher than that of unlabeled Bifenox (m/z 341), confirming the incorporation of three deuterium atoms. The fragmentation pattern is expected to be similar to Bifenox, with key fragments showing a +3 Da shift if they retain the deuterated dichlorophenoxy moiety.
Caption: Logical workflow for Bifenox-d3 synthesis and analysis.
